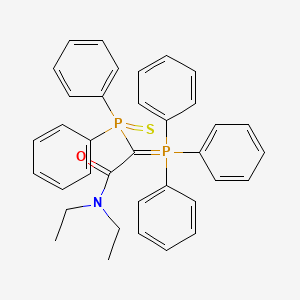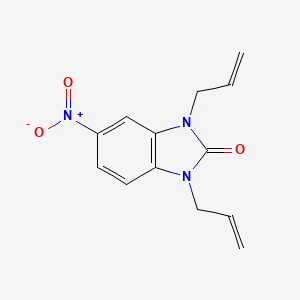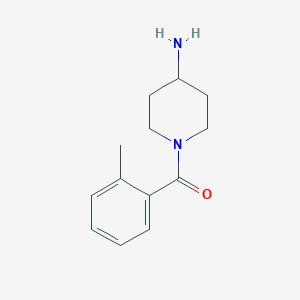
2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is a complex organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves the reaction of diphenylphosphorothioyl chloride with N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphorothioyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phosphorothioyl group plays a crucial role in this interaction by providing a reactive site for covalent modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (triphenylphosphoranylidene)acetate: A common Wittig reagent used in organic synthesis.
(Triphenylphosphoranylidene)acetaldehyde: Another Wittig reagent with similar reactivity.
Uniqueness
2-(diphenylphosphorothioyl)-N,N-diethyl-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is unique due to the presence of both diphenylphosphorothioyl and triphenyl-lambda~5~-phosphanylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C36H35NOP2S |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
2-diphenylphosphinothioyl-N,N-diethyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C36H35NOP2S/c1-3-37(4-2)35(38)36(40(41,33-26-16-8-17-27-33)34-28-18-9-19-29-34)39(30-20-10-5-11-21-30,31-22-12-6-13-23-31)32-24-14-7-15-25-32/h5-29H,3-4H2,1-2H3 |
InChI-Schlüssel |
NTUVLXJIIYJYQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)

![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)

![4-(4-chlorophenyl)-3-methyl-1-(4-methylphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495147.png)

![2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B12495159.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495167.png)
